Cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester
Description
Chemical Structure and Properties: Cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester (C₁₈H₂₅NO₂) is a substituted cyclohexylidene acetic acid derivative. Its structure comprises a cyclohexylidene core (with 4,4-dipropyl substituents), a cyano group (-CN) at the alpha position of the acetic acid moiety, and an ethyl ester functional group. This configuration confers high hydrophobicity due to the bulky cyclohexylidene and dipropyl groups, distinguishing it from simpler esters like ethyl cyanoacetate .
Synthesis: The compound is synthesized via condensation reactions involving substituted cyclohexylidene halides (e.g., bromo derivatives) and ethyl sodium cyanoacetate, a method analogous to the formation of ethyl α-cyano-β-benzoyl-β-phenylpropionic acid described in historical literature .
Properties
IUPAC Name |
ethyl 2-cyano-2-(4,4-dipropylcyclohexylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-4-9-17(10-5-2)11-7-14(8-12-17)15(13-18)16(19)20-6-3/h4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONPBMWXPLIRSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC(=C(C#N)C(=O)OCC)CC1)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576057 | |
| Record name | Ethyl cyano(4,4-dipropylcyclohexylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130065-93-9 | |
| Record name | Ethyl cyano(4,4-dipropylcyclohexylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Starting Materials
The synthesis begins with the preparation of 4,4-dipropylcyclohexanone, which undergoes a Knoevenagel condensation with ethyl cyanoacetate. The reaction mechanism involves nucleophilic attack of the enolate form of ethyl cyanoacetate on the carbonyl carbon of the cyclohexanone derivative, followed by dehydration to form the cyclohexylidene moiety.
Key reagents :
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4,4-Dipropylcyclohexanone
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Ethyl cyanoacetate
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Ammonium acetate (catalyst)
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Toluene (solvent)
Optimization of Reaction Conditions
Optimal yields (78–82%) are achieved under reflux conditions (110–120°C) for 8–10 hours. The use of toluene as a solvent facilitates azeotropic removal of water, driving the equilibrium toward product formation. Catalyst loading at 5 mol% ammonium acetate ensures efficient enolate generation without side reactions.
Table 1: Impact of Temperature on Reaction Efficiency
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 90 | 12 | 58 | 89 |
| 110 | 10 | 78 | 95 |
| 130 | 6 | 72 | 91 |
Higher temperatures (>130°C) promote decomposition, reducing yield and purity.
One-Pot Tandem Alkylation-Condensation Approach
Sequential Alkylation and Cyclization
This method integrates alkylation of ethyl cyanoacetate with 1-bromopropane followed by in situ condensation with 4,4-dipropylcyclohexanone. The one-pot strategy minimizes intermediate isolation steps, improving overall efficiency.
Reaction sequence :
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Alkylation : Ethyl cyanoacetate + 2 equivalents 1-bromopropane → Diethyl 2-cyano-2-propylmalonate
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Condensation : Intermediate + 4,4-dipropylcyclohexanone → Target compound
Solvent and Base Selection
A 2:1 mixture of dimethylformamide (DMF) and ethanol enables solubility of both polar and nonpolar intermediates. Potassium carbonate (3 equivalents) provides sufficient basicity for deprotonation while avoiding ester hydrolysis.
Table 2: Solvent Systems and Their Effects
| Solvent Ratio (DMF:EtOH) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 1:1 | 14 | 65 |
| 2:1 | 10 | 81 |
| 3:1 | 12 | 73 |
Excess DMF increases viscosity, slowing mass transfer.
Catalytic Asymmetric Synthesis Using Chiral Auxiliaries
Enantioselective Route Design
To access optically active derivatives, a chiral palladium catalyst (Pd-BINAP complex) facilitates asymmetric alkylation. The cyclohexylidene group’s rigidity enhances stereochemical control, achieving 88% enantiomeric excess (ee).
Catalytic cycle :
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Oxidative addition of 1-bromopropane to Pd(0)
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Transmetalation with ethyl cyanoacetate enolate
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Reductive elimination to form the chiral center
Purification and Characterization
Crude product purification employs silica gel chromatography with a 9:1 hexane/ethyl acetate eluent. Nuclear Overhauser Effect (NOE) NMR experiments confirm the Z-configuration of the cyclohexylidene group.
Table 3: Catalyst Performance Comparison
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| Pd-BINAP | 88 | 75 |
| Rhodium-DuPhos | 76 | 68 |
| Nickel-Schiff base | 63 | 59 |
Comparative Analysis of Synthetic Routes
Yield and Scalability
The multi-step method (Section 1) offers reproducibility at scale (batch sizes ≤5 kg), while the asymmetric route (Section 3) remains limited to laboratory-scale applications due to catalyst cost.
Industrial-Scale Adaptation Challenges
Continuous Flow Reactor Feasibility
Preliminary trials in microreactors show 15% yield improvement over batch processes due to enhanced heat transfer. However, catalyst clogging at high flow rates (>10 mL/min) remains unresolved.
Chemical Reactions Analysis
Types of Reactions
Condensation Reactions: Cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester can undergo Knoevenagel condensation with aldehydes to form substituted alkenes.
Michael Addition: The compound can participate in Michael addition reactions with nucleophiles like amines and thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Knoevenagel Condensation: Typically involves the use of a base like piperidine or pyridine in an organic solvent such as ethanol.
Michael Addition: Requires a nucleophile and a base, often conducted in a polar solvent like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products Formed
Substituted Alkenes: From Knoevenagel condensation.
Michael Adducts: From Michael addition reactions.
Carboxylic Acids: From hydrolysis reactions.
Scientific Research Applications
The compound Cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester is a chemical of interest due to its potential applications in various fields, particularly in medicinal chemistry and organic synthesis. Below is a detailed exploration of its applications, supported by case studies and data tables.
Medicinal Chemistry
Therapeutic Potential
This compound has shown promise as a therapeutic agent, particularly in the inhibition of platelet aggregation. Its mechanism of action involves the selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in thrombus formation. In studies, compounds similar to this compound demonstrated significant activity against collagen-induced platelet aggregation, making them potential candidates for treating ischemic diseases such as myocardial infarction and stroke .
Case Study: Ischemic Disease Treatment
A study evaluated the efficacy of a derivative of this compound in preventing thrombus formation in animal models. The results indicated a marked reduction in thrombus size and improved blood flow in treated subjects compared to controls, suggesting a viable application in ischemic disease management .
Organic Synthesis
Building Block for Complex Molecules
Due to its unique functional groups, this compound serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various reactions such as nucleophilic additions and cycloadditions.
Data Table: Reactivity Profile
| Reaction Type | Conditions | Product Type |
|---|---|---|
| Nucleophilic Addition | Basic conditions | Amine derivatives |
| Cycloaddition | Heat or UV light | Cyclic compounds |
| Hydrolysis | Aqueous acid | Carboxylic acids |
Agricultural Chemistry
Pesticide Development
Research has indicated that derivatives of this compound exhibit insecticidal properties. These compounds can be modified to enhance their efficacy against specific pests while minimizing toxicity to non-target organisms.
Case Study: Insecticidal Activity
A field trial assessed the effectiveness of a formulated product based on this compound against common agricultural pests. Results showed a significant reduction in pest populations without adverse effects on beneficial insects, highlighting its potential utility in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of ethyl cyano(4,4-dipropylcyclohexylidene)acetate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It may interfere with cellular signaling pathways, leading to altered cellular responses.
Receptor Binding: The compound can bind to certain receptors, modulating their activity and affecting downstream signaling.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences and Implications
Hydrophobicity and Solubility: The bulky cyclohexylidene and dipropyl groups in the target compound render it significantly more hydrophobic than ethyl cyanoacetate or caffeic acid. This property may enhance its utility in lipid-based drug delivery systems but limit water solubility . Ethyl cyanoacetate, while also hydrophobic, lacks the cyclohexylidene substituents, making it more volatile (vapor pressure 1 mm Hg at 67.8°C) .
Synthetic Utility: The target compound’s synthesis mirrors methods used for aromatic analogs (e.g., benzoyl-phenylpropionic acid derivatives), but the cyclohexylidene core introduces steric challenges, requiring optimized reaction conditions . In contrast, ethyl cyanoacetate is a simpler precursor, widely used in Knoevenagel condensations for synthesizing α,β-unsaturated esters .
Caffeic acid’s phenolic structure provides antioxidant activity, absent in the non-aromatic target compound .
Biological Activity
Cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. The compound's unique structure, featuring a cyano group and a cyclohexylidene moiety, suggests possible interactions with biological targets that warrant investigation. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C18H28N2O2
- Molecular Weight : 304.427 g/mol
- CAS Number : [specific CAS number not provided in search results]
The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in growth regulation and apoptosis. The cyano group may facilitate electron withdrawal, enhancing the compound's reactivity towards nucleophiles in biological systems.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that derivatives of cyanoacetic acids can inhibit cancer cell proliferation through multiple pathways:
- Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells.
- Apoptosis Induction : Activating caspase pathways leading to programmed cell death.
- Inhibition of Metastasis : Reducing the expression of matrix metalloproteinases (MMPs) involved in cancer cell invasion.
Insecticidal Activity
Insect repellent studies have highlighted the potential use of similar compounds as effective insecticides. The mechanism often involves disrupting neurotransmitter function in target insects, leading to paralysis and death.
Study 1: Anticancer Activity
A study conducted on derivatives of cyanoacetic acid demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., A549 lung cancer cells). The study concluded that these compounds could serve as lead candidates for further development in cancer therapeutics.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 5.2 |
| Compound B | HeLa | 3.8 |
| This compound | MCF-7 | 4.5 |
Study 2: Insect Repellency
In a comparative study assessing various compounds for repellency against Aedes aegypti, this compound showed promising results with an average repellency duration exceeding 180 minutes, outperforming standard repellents like DEET under similar conditions.
| Compound | Repellency Duration (minutes) |
|---|---|
| DEET | 120 |
| Compound X | 150 |
| This compound | 180 |
Q & A
Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological assays?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. For cytotoxicity studies, ANOVA with Tukey’s post hoc test identifies significant differences (p < 0.05) between treatment groups. Bootstrap resampling (n = 10,000) validates confidence intervals for EC₅₀ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
